

# Molecular structure and chemical formula (C48H66N6O6) of ethylhexyl triazone

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## Compound of Interest

Compound Name: *Ethylhexyl triazone*

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An In-depth Technical Guide on **Ethylhexyl Triazone**: Molecular Structure and Chemical Properties

## Introduction

**Ethylhexyl Triazone**, known by the INCI name, is a highly effective and photostable organic UV filter. It is predominantly used in sunscreen and other personal care products to provide protection against UVB radiation.[1][2][3] Marketed under trade names like Uvinul T 150, its chemical structure, belonging to the triazine class, allows for strong absorption of UVB rays, making it a valuable component in high Sun Protection Factor (SPF) formulations.[1][3][4] This technical guide provides a comprehensive overview of its molecular structure, chemical formula (C48H66N6O6), and physicochemical properties, along with relevant experimental protocols for its synthesis and analysis.

## Molecular Structure and Identification

**Ethylhexyl Triazone** is a large, symmetrical molecule built around a central 1,3,5-triazine ring. The chemical formula is C48H66N6O6.[2][3][5][6][7] The core triazine ring is substituted with three anilino groups, each of which is further functionalized with a 2-ethylhexyl ester. This structure contributes to its high molecular weight and oil solubility.[2][4]

IUPAC Name: 2-ethylhexyl 4-[[4,6-bis[4-(2-ethylhexoxycarbonyl)anilino]-1,3,5-triazin-2-yl]amino]benzoate[5][7]

CAS Number: 88122-99-0[\[5\]](#)

Synonyms: Octyl triazone, Uvinul T 150[\[1\]](#)[\[5\]](#)

Below is a 2D representation of the molecular structure of **Ethylhexyl Triazone**.

Caption: 2D molecular structure of **Ethylhexyl Triazone** (C48H66N6O6).

## Physicochemical and Spectroscopic Properties

**Ethylhexyl Triazone** is an odorless, off-white to pale yellow powder.[\[2\]](#)[\[8\]](#) Its key characteristic is its high photostability and its strong absorbance in the UVB range of the electromagnetic spectrum, with an absorption maximum ( $\lambda_{\text{max}}$ ) at approximately 314 nm.[\[1\]](#)[\[2\]](#)[\[3\]](#) This property is central to its function as a UV filter.

Table 1: Physicochemical Properties of **Ethylhexyl Triazone**

Property	Value	Reference
Molecular Formula	C48H66N6O6	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	823.07 g/mol	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Appearance	Off-white powder	<a href="#">[8]</a>
Melting Range	124.3°C to 125.4°C	<a href="#">[8]</a>
Solubility	Oil-soluble, insoluble in water	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[8]</a>
Purity (by HPLC)	≥98%	<a href="#">[7]</a> <a href="#">[8]</a>

Table 2: Spectroscopic Data for **Ethylhexyl Triazone**

Spectroscopic Property	Value	Reference
UV Absorption Maximum ( $\lambda_{\text{max}}$ )	~314 nm	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Topological Polar Surface Area	154 Å <sup>2</sup>	<a href="#">[5]</a>

# Experimental Protocols

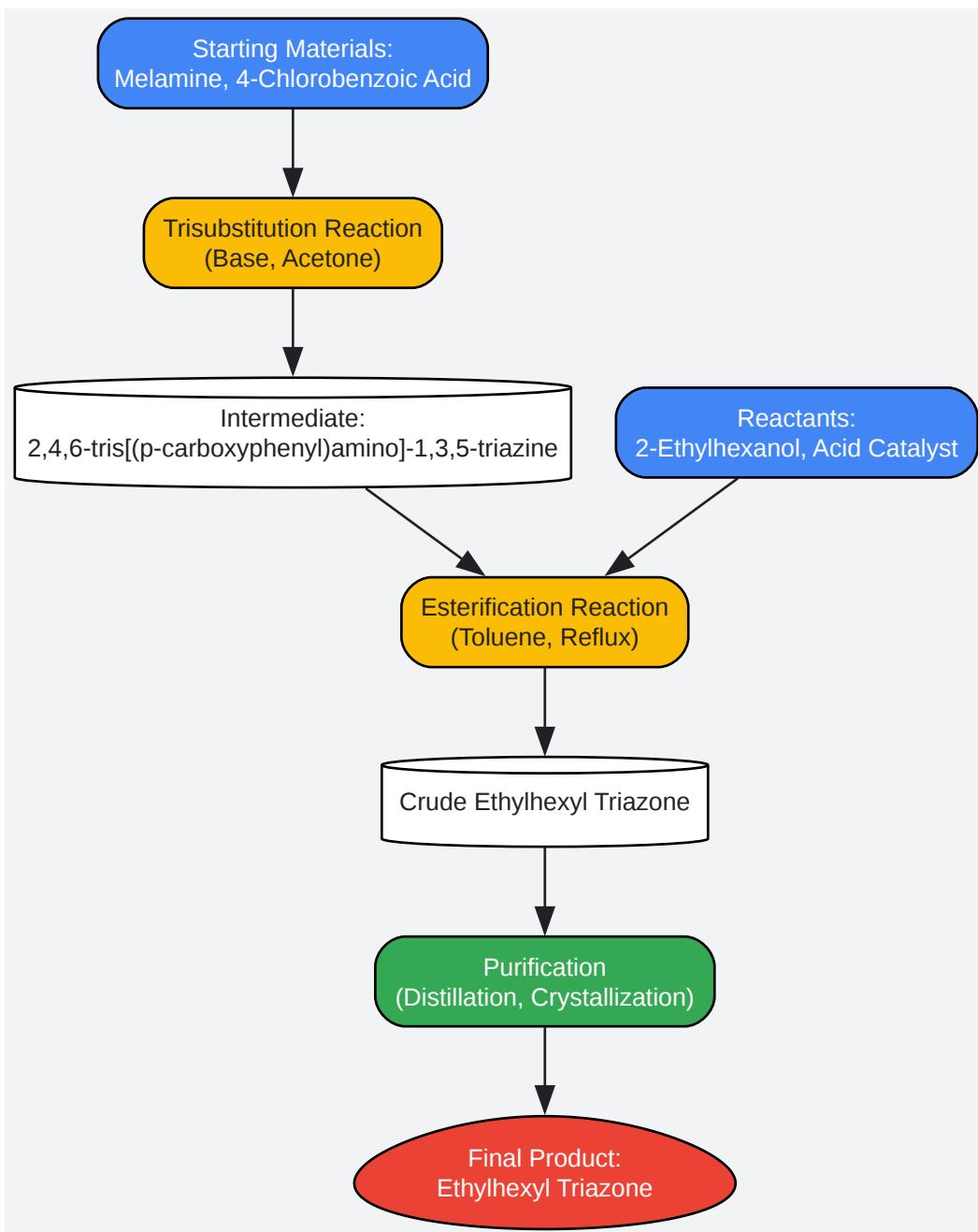
## Synthesis of Ethylhexyl Triazone

A common industrial synthesis route for **Ethylhexyl Triazone** involves a two-step process starting from melamine and 4-chlorobenzoic acid.[10][11] An alternative method uses 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) as the starting material.[12]

### Protocol 1: Synthesis from Melamine

- Trisubstitution Reaction: Melamine is reacted with 4-chlorobenzoic acid in the presence of a base (e.g., sodium carbonate) and a solvent like acetone. This reaction forms the intermediate 2,4,6-tris[(p-carboxyphenyl)amino]-1,3,5-triazine (H3TATAB).[10]
- Esterification: The H3TATAB intermediate is then esterified with 2-ethylhexanol (isooctanol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and a solvent such as toluene. Water is removed as a byproduct to drive the reaction to completion.[11]
- Purification: The resulting crude product is purified through distillation to remove solvents and unreacted starting materials, followed by crystallization to yield the final **Ethylhexyl Triazone** product.[10]

The general workflow for the synthesis is illustrated in the diagram below.



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Caption: General workflow for the synthesis of **Ethylhexyl Triazole**.

## Analytical Method: Quantification by HPTLC/Densitometry

A validated method for the quantification of **Ethylhexyl Triazole** in cosmetic formulations utilizes High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis.

[13][14]

#### Protocol 2: HPTLC/Densitometry Analysis

- Stationary Phase: Silica gel 60 HPTLC plates.[14]
- Sample Preparation: Extraction of the active ingredient from the cosmetic matrix using a suitable organic solvent.
- Mobile Phase: Two effective mobile phases for separation are:
  - (A) Cyclohexane-diethyl ether 1:1 (v/v)
  - (B) Cyclohexane-diethyl ether-acetone 15:1:2 (v/v/v)[14]
- Development: Plates are developed in a chromatographic chamber saturated with the chosen mobile phase.
- Detection: Densitometric scanning is performed at 300 nm, near the absorbance maximum of **Ethylhexyl Triazone**.[14]
- Quantification: The concentration of **Ethylhexyl Triazone** is determined by comparing the peak area of the sample to a calibration curve generated from certified reference standards. [13][14] The limits of detection (LOD) and quantification (LOQ) for this method are reported to be 0.03  $\mu$  g/spot and 0.1  $\mu$  g/spot , respectively.[14]

## Conclusion

**Ethylhexyl Triazone** is a well-characterized, high-performance UVB filter with a defined molecular structure and chemical formula of C48H66N6O6. Its physicochemical properties, particularly its high molecular weight, oil solubility, and strong UVB absorbance, make it an essential ingredient in modern sun care products. The established protocols for its synthesis and analysis ensure its quality and efficacy in cosmetic formulations, providing a reliable option for researchers and drug development professionals in the field of photoprotection.

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